molecular formula C22H20ClN3O2S2 B2556146 N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-48-0

N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2556146
CAS RN: 877653-48-0
M. Wt: 457.99
InChI Key: NTQOJAIMGJZYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds has been a significant area of research due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. Studies have demonstrated various methods for synthesizing pyrimidines and thienopyrimidines, which are core structures related to the specified compound. For example, research on the synthesis and X-ray structure determination of related heterocyclic derivatives highlights the intricate processes involved in creating these complex molecules, offering insights into their chemical properties and potential reactivity (Banfield et al., 1987).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant activities of thienopyrimidines and their derivatives have been explored, underscoring the therapeutic potential of these compounds. Studies on the synthesis, docking, and pharmacological evaluation of S-acetamide derivatives of dimethyl-thiopyrimidine as anticonvulsant agents illustrate the process of identifying and optimizing novel compounds for medical use (Severina et al., 2020). Similarly, research into the antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials reveals the potential of these compounds to serve as the basis for developing new antimicrobial agents (Hossan et al., 2012).

Molecular Modeling and Structural Analysis

The application of molecular modeling and structural analysis in the study of thienopyrimidines and related compounds facilitates a deeper understanding of their interactions with biological targets. This approach aids in the rational design of molecules with enhanced biological activities. Investigations into the crystal structures of related compounds provide valuable information on their molecular conformations and potential binding modes, which are crucial for designing molecules with specific biological activities (Subasri et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQOJAIMGJZYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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